![molecular formula C14H16N2O2 B5698301 N-(2,5-dimethyl-1H-pyrrol-1-yl)-2-methoxybenzamide](/img/structure/B5698301.png)
N-(2,5-dimethyl-1H-pyrrol-1-yl)-2-methoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,5-dimethyl-1H-pyrrol-1-yl)-2-methoxybenzamide, also known as CEP-33779, is a small molecule inhibitor of the transcription factor NF-κB. NF-κB is a critical regulator of inflammation, immune response, and cell survival, and its dysregulation has been implicated in a wide range of diseases, including cancer, arthritis, and inflammatory bowel disease. CEP-33779 has shown promise as a potential therapeutic agent for these and other conditions.
Wirkmechanismus
N-(2,5-dimethyl-1H-pyrrol-1-yl)-2-methoxybenzamide inhibits the activity of the transcription factor NF-κB by blocking the phosphorylation and subsequent degradation of its inhibitor, IκBα. This leads to the accumulation of IκBα, which sequesters NF-κB in the cytoplasm and prevents its translocation to the nucleus, where it regulates gene expression.
Biochemical and Physiological Effects:
In addition to its effects on NF-κB activity, N-(2,5-dimethyl-1H-pyrrol-1-yl)-2-methoxybenzamide has been shown to have other biochemical and physiological effects. It has been reported to inhibit the activity of the kinase AKT, which is involved in cell survival and proliferation. N-(2,5-dimethyl-1H-pyrrol-1-yl)-2-methoxybenzamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-(2,5-dimethyl-1H-pyrrol-1-yl)-2-methoxybenzamide is its specificity for NF-κB inhibition, which reduces the potential for off-target effects. However, like many small molecule inhibitors, N-(2,5-dimethyl-1H-pyrrol-1-yl)-2-methoxybenzamide can be challenging to work with due to its low solubility and potential for non-specific binding. Additionally, the optimal dosing and administration of N-(2,5-dimethyl-1H-pyrrol-1-yl)-2-methoxybenzamide may vary depending on the disease model and experimental conditions.
Zukünftige Richtungen
There are several potential future directions for research on N-(2,5-dimethyl-1H-pyrrol-1-yl)-2-methoxybenzamide. One area of interest is the development of combination therapies that include N-(2,5-dimethyl-1H-pyrrol-1-yl)-2-methoxybenzamide and other anticancer agents. Additionally, further studies are needed to elucidate the effects of N-(2,5-dimethyl-1H-pyrrol-1-yl)-2-methoxybenzamide on other signaling pathways and cellular processes. Finally, clinical trials are needed to determine the safety and efficacy of N-(2,5-dimethyl-1H-pyrrol-1-yl)-2-methoxybenzamide in humans.
Synthesemethoden
The synthesis of N-(2,5-dimethyl-1H-pyrrol-1-yl)-2-methoxybenzamide involves several steps, beginning with the reaction of 2,5-dimethylpyrrole-1-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 2-methoxybenzamide in the presence of a base to yield N-(2,5-dimethyl-1H-pyrrol-1-yl)-2-methoxybenzamide.
Wissenschaftliche Forschungsanwendungen
N-(2,5-dimethyl-1H-pyrrol-1-yl)-2-methoxybenzamide has been extensively studied in preclinical models of cancer, arthritis, and other inflammatory conditions. In these studies, N-(2,5-dimethyl-1H-pyrrol-1-yl)-2-methoxybenzamide has been shown to inhibit NF-κB activity, leading to reduced inflammation and improved outcomes in disease models. Additionally, N-(2,5-dimethyl-1H-pyrrol-1-yl)-2-methoxybenzamide has been shown to enhance the efficacy of other anticancer agents, suggesting potential for combination therapy.
Eigenschaften
IUPAC Name |
N-(2,5-dimethylpyrrol-1-yl)-2-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c1-10-8-9-11(2)16(10)15-14(17)12-6-4-5-7-13(12)18-3/h4-9H,1-3H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZVIHJWHTMDUJH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1NC(=O)C2=CC=CC=C2OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,5-dimethyl-1H-pyrrol-1-yl)-2-methoxybenzamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.